molecular formula C15H24N2 B7917791 Benzyl-isopropyl-piperidin-3-yl-amine

Benzyl-isopropyl-piperidin-3-yl-amine

Cat. No.: B7917791
M. Wt: 232.36 g/mol
InChI Key: BVHFAXPBYLIMEG-UHFFFAOYSA-N
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Description

Benzyl-isopropyl-piperidin-3-yl-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-piperidin-3-yl-amine typically involves the reaction of benzyl chloride with isopropylamine in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, which can be carried out using a palladium or nickel catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-isopropyl-piperidin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl-isopropyl-piperidin-3-yl-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl-isopropyl-piperidin-3-yl-amine can be compared with other similar compounds, such as:

    Piperidine: A simpler structure with similar chemical properties but less complex biological activities.

    Benzylpiperidine: Shares the benzyl group but lacks the isopropyl substitution, leading to different biological effects.

    Isopropylpiperidine: Contains the isopropyl group but lacks the benzyl substitution, resulting in distinct chemical and biological properties.

The uniqueness of this compound lies in its combination of benzyl and isopropyl groups, which confer specific chemical reactivity and biological activity that are not present in the simpler analogs.

Biological Activity

Benzyl-isopropyl-piperidin-3-yl-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with benzyl and isopropyl groups. This unique structure allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity. Similar compounds have shown efficacy in affecting serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes, thereby affecting biochemical pathways related to inflammation and neurodegenerative diseases .

1. Antidepressant Activity

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

2. Antioxidant Properties

The compound exhibits antioxidant activity, capable of scavenging free radicals, which may have therapeutic implications in oxidative stress-related conditions .

3. Antimicrobial Effects

Some derivatives of piperidine compounds have been noted for their antibacterial and antifungal activities, indicating a potential role as antimicrobial agents .

Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

  • Study on CCR3 Antagonism : A study highlighted the structure-activity relationship (SAR) of N-(ureidoalkyl)-benzyl-piperidines as potent antagonists for the CC chemokine receptor 3 (CCR3). This research established that modifications in the benzyl group significantly enhance binding potency and functional antagonism .
  • Cognitive Enhancement : Piperidine derivatives have been explored for their cognition-enhancing properties. Research indicates that certain structural modifications can improve efficacy in cognitive disorders .
  • Cancer Therapy : Investigations into piperidine derivatives have shown anticancer activities through mechanisms such as apoptosis induction in tumor cells. These findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
PiperidineSimple piperidine ringLimited biological activity
BenzylpiperidineBenzyl substitutionEnhanced receptor interactions
IsopropylpiperidineIsopropyl substitutionDistinct chemical properties
This compoundCombination of benzyl and isopropyl groupsBroad spectrum of biological activities

Properties

IUPAC Name

N-benzyl-N-propan-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)17(15-9-6-10-16-11-15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFAXPBYLIMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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